N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Overview
Description
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, with a pyridin-3-yl substituent on the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine typically begins with commercially available starting materials such as pyridine, ethyl bromide, and cyclopropylamine.
Step-by-Step Synthesis:
Reaction Conditions: The reactions typically require catalysts such as palladium on carbon (Pd/C) for hydrogenation steps, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[1-(pyridin-3-yl)ethyl]cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted amines
Scientific Research Applications
Chemistry
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism by which N-[1-(pyridin-3-yl)ethyl]cyclopropanamine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The pyridin-3-yl group can engage in π-π interactions with aromatic residues in the binding site, while the cyclopropane ring may provide steric hindrance, influencing the binding affinity and selectivity. The amine group can form hydrogen bonds with polar residues, further stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(pyridin-2-yl)ethyl]cyclopropanamine
- N-[1-(pyridin-4-yl)ethyl]cyclopropanamine
- N-[1-(pyridin-3-yl)ethyl]cyclobutanamine
Uniqueness
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding interactions and reactivity. Compared to its analogs with pyridin-2-yl or pyridin-4-yl groups, the pyridin-3-yl derivative may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for research and development.
Biological Activity
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine is a chemical compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula and a molecular weight of approximately 177.16 g/mol, features a cyclopropane ring linked to a pyridine moiety through an ethyl group. This configuration enhances its potential interactions with biological targets, making it a valuable scaffold in drug design.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets by binding to their active or allosteric sites, influencing various biochemical pathways. Notably, its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, which is critical for developing treatments for conditions like depression and anxiety.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities, contributing to its potential therapeutic effects in various diseases.
- Antimicrobial Properties : Its derivatives have demonstrated fungicidal activity, indicating potential applications in agricultural chemistry as well.
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Interaction
A study conducted by researchers focused on the interaction of this compound with serotonin receptors. The findings indicated that the compound could enhance serotonin signaling, which may contribute to its antidepressant-like effects. This study utilized in vitro assays to measure receptor binding affinity and downstream signaling pathways, highlighting the compound's potential for developing new antidepressant therapies.
Case Study: Enzyme Inhibition
Another significant area of research examined the inhibitory effects of this compound on plasma kallikrein, an enzyme involved in coagulation pathways. The results demonstrated that the compound effectively reduced plasma kallikrein activity in rat models, suggesting its potential use in managing thrombotic disorders. This study underscores the importance of further exploring the compound's pharmacological profile in clinical settings.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Cyclopropane Ring : Utilizing cyclopropanation techniques.
- Pyridine Coupling : Reacting pyridine derivatives with cyclopropanamine under controlled conditions.
This synthetic versatility allows for the exploration of various derivatives that may enhance biological activity or target specificity.
Properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8(12-10-4-5-10)9-3-2-6-11-7-9/h2-3,6-8,10,12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCXOPUZWYXCES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588269 | |
Record name | N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183609-12-3 | |
Record name | N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-(pyridin-3-yl)ethyl]cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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